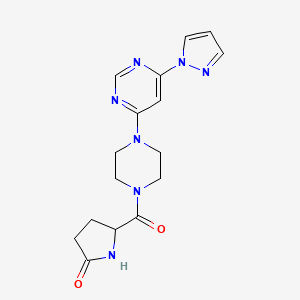

5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2/c24-15-3-2-12(20-15)16(25)22-8-6-21(7-9-22)13-10-14(18-11-17-13)23-5-1-4-19-23/h1,4-5,10-12H,2-3,6-9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPVYIUZBAPTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole and pyrimidine rings, followed by their coupling with piperazine and pyrrolidinone units. Common reagents used in these reactions include hydrazine, pyrimidine derivatives, and various coupling agents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Anticancer Activity : Research indicates that derivatives containing the pyrazole moiety, such as the one , have shown promising anticancer effects. The mechanism typically involves the inhibition of specific kinases that play a crucial role in cancer cell proliferation and survival .

- Antimicrobial Properties : Various studies have reported the antibacterial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one have demonstrated significant zones of inhibition in bacterial strains like Staphylococcus aureus and Escherichia coli when tested in vitro .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Synthesis Overview

Therapeutic Potential

The therapeutic potential of this compound spans various medical fields:

- Cancer Therapy : With its ability to inhibit key signaling pathways involved in tumor growth, it is being explored as a potential anticancer agent.

- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

- Inflammatory Disorders : Given its anti-inflammatory activity, it may be beneficial in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazole derivatives similar to 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one:

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. Results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Screening

Research involving the screening of pyrazole derivatives against common bacterial strains showed that some compounds exhibited superior antibacterial activity compared to standard antibiotics.

Case Study 3: Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory effects revealed that certain analogs could effectively reduce pro-inflammatory cytokine levels in vitro, suggesting their potential use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and pyrimidine moieties are crucial for its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs from the literature:

Key Observations:

Core Scaffold Variations: The target compound’s pyrrolidin-2-one distinguishes it from analogs with benzodioxol carboxamide (higher lipophilicity, MW 393.4) or quinoline (bulkier aromatic system, MW 487.5) . The trifluoromethyl group in and analogs enhances metabolic stability but increases molecular weight (387.4–402.4 vs. 340.4) .

Piperazine Linker :

Physicochemical and Pharmacokinetic Implications

- Solubility: The target’s pyrrolidin-2-one introduces a polar lactam group, likely enhancing aqueous solubility compared to benzodioxol carboxamide () or quinoline derivatives () .

- Metabolic Stability : Analogs with trifluoromethyl () or methyl-d3 () groups resist oxidative metabolism, whereas the target compound may undergo faster hepatic clearance due to the absence of such substituents .

- Molecular Weight : The target (340.4) falls below the typical threshold for drug-likeness (<500), offering advantages in bioavailability over heavier analogs like (487.5) .

Biological Activity

The compound 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 351.4 g/mol. Its structure features a pyrrolidine ring, a piperazine moiety, and a pyrazole-pyrimidine framework, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N7O |

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one |

| Canonical SMILES | C1CN(CCN1C2=NC=C(C=C2)C(=O)N)C3=CC(=NC=N3)N4CCOCC4 |

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been documented for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies showing that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, compounds with similar pyrazole structures have been reported to exhibit COX-2 selectivity, leading to reduced inflammatory responses in animal models .

Antimicrobial Activity

The antimicrobial potential of this compound is noteworthy as well. Pyrazole derivatives have been evaluated against various bacterial strains, showing effectiveness against gram-positive and gram-negative bacteria. The presence of the piperazine moiety is believed to enhance antimicrobial activity by facilitating interaction with bacterial membranes .

The biological activity of 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of pyrazole-containing compounds:

- Anticancer Study : A study evaluated the cytotoxic effects of a series of pyrazole derivatives on human breast cancer cells. Results showed that certain compounds induced apoptosis significantly more than the control group, suggesting potential for further development as anticancer agents .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated that some derivatives achieved up to 85% inhibition of edema compared to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. One derivative exhibited significant antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.